Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone
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Overview
Description
Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone is a complex organic compound that features a cyclohexyl group, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the piperidine ring, and finally the attachment of the cyclohexyl group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the piperidine ring can interact with receptor sites, modulating biological responses. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone
- Cyclohexyl[4-(1H-imidazol-4-yl)piperidin-1-yl]methanone
- Cyclohexyl[4-(1H-imidazol-1-yl)piperidin-1-yl]methanone
Uniqueness
Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone is unique due to the specific positioning of the imidazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyl, imidazole, and piperidine rings provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
CAS No. |
143211-67-0 |
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Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
cyclohexyl-[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C15H23N3O/c19-15(13-4-2-1-3-5-13)18-8-6-12(7-9-18)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17) |
InChI Key |
VTQLVBKXOGXBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C3=CN=CN3 |
Origin of Product |
United States |
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